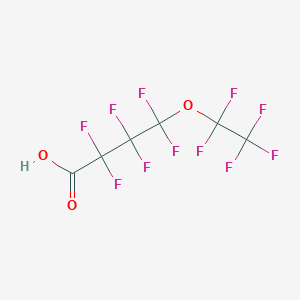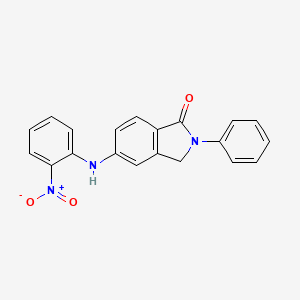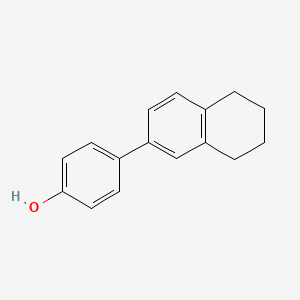![molecular formula C14H16FNO3 B12628165 (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-91-8](/img/structure/B12628165.png)
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one: is a chemical compound characterized by the presence of a fluorophenyl group, a nitroethyl group, and a cyclohexanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its potential anti-cancer and anti-inflammatory properties.
Uniqueness: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone structure with a fluorophenyl and nitroethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
921611-91-8 |
|---|---|
Formule moléculaire |
C14H16FNO3 |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-5-10(6-8-11)13(9-16(18)19)12-3-1-2-4-14(12)17/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1 |
Clé InChI |
JEPLWRUUPSJKLQ-STQMWFEESA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)F |
SMILES canonique |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)

![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)

![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)

